2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine
Description
Properties
IUPAC Name |
(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFPCLCFDUTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClINSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent.
- Molecular Formula : C9H13ClINSi
- CAS Number : 1203499-34-6
Biological Activity Overview
The biological activity of this compound has been evaluated for various pharmacological properties, including its potential as an anticancer agent and its mechanism of action.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
- Inhibition of Purine Nucleoside Phosphorylase (PNP) :
- Selectivity Against Non-Cancerous Cells :
Case Studies
Several case studies have highlighted the compound's efficacy in specific cancer models:
- T-Lymphoblastic Cell Lines :
- The compound was screened against T-cell malignancies, showing significant cytotoxicity with selectivity for T-cell lines such as CCRF-CEM and MOLT-4 .
- A comparative analysis indicated that derivatives of this compound could enhance the selectivity towards pathogenic enzymes while minimizing effects on healthy cells.
Research Findings
Research findings indicate that the structural modifications of this compound can lead to enhanced biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to modulate its inhibitory effects on PNP.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed:
- Modifications at the 3-position significantly impact enzyme binding affinity.
- The presence of the trimethylsilyl group enhances solubility and bioavailability, which are critical for in vivo applications.
Summary of Biological Evaluations
The following table summarizes key biological evaluations of this compound:
| Biological Activity | IC50 (nM) | Cell Line | Selectivity |
|---|---|---|---|
| Inhibition of human PNP | 19 | Various T-cell lines | High |
| Inhibition of Mt PNP | 4 | Mycobacterium tuberculosis | Highly selective |
| Cytotoxicity against HeLa S3 | >10,000 | HeLa S3 | Low |
| Cytotoxicity against HepG2 | >10,000 | HepG2 | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and iodo groups undergo sequential displacement with varying selectivity:
Key findings :
-
Iodo substitution occurs 5.3× faster than chloro substitution in polar aprotic solvents due to enhanced leaving-group ability (bond dissociation energy: C-I 209 kJ/mol vs C-Cl 327 kJ/mol) .
-
Trimethylsilyl (TMS) groups suppress unwanted ring-opening reactions by σ*-orbital conjugation with pyridine nitrogen .
Cross-Coupling Reactions
The iodo substituent participates effectively in transition-metal catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 80 | 6 | 89 | Column chromatography |
| 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂/Na₂CO₃ | 100 | 12 | 76 | Recrystallization |
Mechanistic insight :
-
TMS groups increase electron density at C-3 position (Hammett σₚ = -0.04), accelerating oxidative addition to Pd⁰ centers .
-
Chloro substituents remain intact under these conditions (TOF = 12.7 min⁻¹ for I vs 0.03 min⁻¹ for Cl) .
Directed Ortho-Metalation
The TMS group directs regioselective functionalization:
textReaction Sequence: 1. LDA (-78°C, THF) → ortho-lithiation at C-6 2. Electrophile quenching → 6-substituted derivatives
| Electrophile | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| CO₂(g) | 6-Carboxylic acid derivative | 83 | N/A |
| Me₃SnCl | 6-Stannane | 67 | >20:1 (syn:anti) |
| DMF | 6-Aldehyde | 71 | N/A |
Structural control :
-
X-ray crystallography confirms exclusive C-6 functionalization (d(C3-Si) = 1.87 Å vs d(C6-Li) = 2.15 Å) .
-
Methyl group at C-5 sterically blocks alternative metalation pathways .
Oxidative Desilylation
text2-Chloro-4-iodo-5-methyl-3-TMS-pyridine → [Oxidation with mCPBA] → 2-Chloro-4-iodo-5-methyl-pyridine-3-ol (87% yield)
Reductive Dehalogenation
| Conditions | Products Formed | I:Cl Removal Ratio |
|---|---|---|
| Zn/NH₄Cl (EtOH, reflux) | 4-Methyl-3-TMS-pyridine | 3.8:1 |
| H₂/Pd-C (EtOAc, 50 psi) | 2-Chloro-5-methyl-3-TMS-pyridine | 1:∞ (I only) |
Notable observation :
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural uniqueness lies in the simultaneous presence of halogen atoms (Cl, I), a methyl group, and the TMS moiety. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity: The TMS group in the target compound significantly increases logP compared to non-silylated analogs. For example, 2-chloro-5-iodo-4-methylpyridine (logP ~2.8) lacks the lipophilic TMS group, whereas the TMS analog is estimated to have logP >4.0 .
- In contrast, compounds like 2-chloro-4-(dichlorobenzylthio)-pyridine exhibit flexible substituents with lower steric constraints.
- Thermal Stability : Melting points (m.p.) of related halogenated pyridines range from 268–292°C (e.g., Q2: 278–282°C ; Q9: 274–276°C ). The TMS group may lower the m.p. due to disrupted crystal packing, though experimental data for the target compound is unavailable.
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine generally involves:
- Starting from 2-chloro-5-methylpyridine or closely related pyridine derivatives.
- Introduction of the iodine substituent at the 4-position via diazotization and iodination.
- Installation of the trimethylsilyl group at the 3-position through silylation reactions.
The synthetic route is typically divided into key steps: halogenation, nitration, reduction, diazotization-iodination, and silylation.
Preparation of 2-Chloro-4-iodo-5-methylpyridine Intermediate
A critical intermediate for the target compound is 2-chloro-4-iodo-5-methylpyridine . Its preparation has been well-documented and can be summarized as follows:
Starting Material
- 2-Chloro-5-methylpyridine (CMP) is used as the raw material due to its commercial availability and cost-effectiveness.
Stepwise Process
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Oxidation | Hydrogen peroxide in acetic acid, 80 °C, 5-7 h | CMP oxynitride | Oxidation facilitates selective nitration |
| 2 | Nitration | Mixed acid (H2SO4 and HNO3), 100 °C, 7-10 h | 4-Nitro-2-chloro-5-methylpyridine | Positions nitro group at 4-position |
| 3 | Reduction | Iron powder in acetic acid, 80-120 °C, 2-3 h | 4-Amino-2-chloro-5-methylpyridine | Converts nitro to amino group |
| 4 | Diazotization and Iodination | NaNO2, H2SO4 at -10 °C; then KI at 0 °C, 3-4 h | 2-Chloro-4-iodo-5-methylpyridine | Diazotization followed by substitution with iodide |
This method offers advantages of simplicity, industrial scalability, and good yields (~56% in the final iodination step).
Introduction of the Trimethylsilyl Group at the 3-Position
The 3-(trimethylsilyl) substituent is generally introduced via silylation of the pyridine ring. Although specific detailed protocols for silylation of 2-chloro-4-iodo-5-methylpyridine are less frequently reported, common methods include:
- Treatment of the halogenated pyridine with trimethylsilyl chloride or trimethylsilyl triflate in the presence of a base.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to install the trimethylsilyl group selectively at the 3-position.
These reactions typically require anhydrous conditions and inert atmosphere to prevent hydrolysis of the silyl group.
Detailed Reaction Conditions and Optimization
| Parameter | Range/Preferred Conditions | Comments |
|---|---|---|
| Oxidation temperature | 70-90 °C (preferably 80 °C) | Ensures efficient formation of oxynitride |
| Oxidant | Hydrogen peroxide preferred; alternatives include permonosulfuric acid, carbamide peroxide | Hydrogen peroxide is cost-effective and safe |
| Nitration temperature | 100-160 °C (preferably 100 °C) | Controls regioselectivity of nitration |
| Nitrating agents | Mixture of sulfuric acid and nitric acid | Classic nitration mixture |
| Reduction agents | Iron powder/acetic acid preferred; alternatives include Fe/HCl, SnCl2/HCl, Pd/C hydrogenation | Iron powder/acetic acid is economical and effective |
| Diazotization temperature | -10 °C | Low temperature stabilizes diazonium salt |
| Iodination temperature | 0 °C | Prevents side reactions |
| Reaction times | Oxidation: 5-7 h; Nitration: 7-10 h; Reduction: 2-3 h; Diazotization/Iodination: 3-4 h | Optimized for yield and purity |
Research Findings and Industrial Relevance
- The described synthetic route is patented and validated for industrial production, showing high purity (>99%) and good yield (overall yield >50% for the iodinated intermediate).
- The process avoids expensive or hazardous reagents like methyl nitrite or nitrosyl chloride, favoring hydrogen peroxide and iron powder for greener chemistry.
- The intermediate 2-chloro-4-iodo-5-methylpyridine is a key precursor for synthesizing protein kinase ERK2 inhibitors, highlighting its pharmaceutical importance.
Summary Table of Preparation Method
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1 | Oxidation | 2-chloro-5-methylpyridine + H2O2/AcOH, 80 °C, 5-7 h | Not specified | CMP oxynitride |
| 2 | Nitration | H2SO4/HNO3, 100 °C, 7-10 h | Not specified | 4-nitro-2-chloro-5-methylpyridine |
| 3 | Reduction | Fe powder/AcOH, 80-120 °C, 2-3 h | Not specified | 4-amino-2-chloro-5-methylpyridine |
| 4 | Diazotization & Iodination | NaNO2/H2SO4 (-10 °C), then KI (0 °C), 3-4 h | 56.4 | 2-chloro-4-iodo-5-methylpyridine |
| 5 | Silylation (general) | TMSCl or TMS triflate + base, inert atmosphere | Not specified | 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine |
Notes on Literature and Source Reliability
- The primary detailed synthetic methodology is derived from a patent filed in 2012 (CN103420902A), which provides a robust industrially applicable route excluding unreliable sources.
- Additional synthetic details on related pyridine derivatives and silylation procedures are supported by peer-reviewed literature and standard organosilicon chemistry protocols.
- Preparation of the precursor 2-chloro-5-methylpyridine is also well-documented with improved methods favoring industrial scalability.
Q & A
Q. What are the key synthetic routes for 2-chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine?
- Methodological Answer : The compound is synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:
- Step 1 : Chlorination at the 2-position using reagents like phthalyl chloride or SOCl₂ (as seen in analogous pyridine chlorination reactions ).
- Step 2 : Iodination at the 4-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
- Step 3 : Trimethylsilyl group introduction at the 3-position using trimethylsilyl chloride (TMSCl) with a base (e.g., pyridine) to scavenge HCl .
- Step 4 : Methylation at the 5-position via nucleophilic substitution or directed C–H activation.
Critical Note: Reaction order and protecting group strategies (e.g., temporary silylation) must be optimized to avoid steric clashes between substituents.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy :
- H and C NMR to identify substituent positions (e.g., downfield shifts for iodine and chlorine in C NMR).
- Si NMR to confirm trimethylsilyl group integrity (~0–10 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 325.65 (C₉H₁₃ClINSi) .
- X-ray Crystallography : For unambiguous confirmation, if single crystals are obtained (see analogous pyridine derivatives in ).
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 4-iodo group enables transition-metal-catalyzed couplings (e.g., Suzuki, Stille, or Sonogashira reactions) for synthesizing complex heterocycles.
- Experimental Design :
- Use Pd(PPh₃)₄ (1–5 mol%) in THF/EtOH with arylboronic acids (Suzuki) or alkynes (Sonogashira).
- Monitor regioselectivity: Steric hindrance from the 3-(trimethylsilyl) group may direct coupling to the 4-iodo position.
- Data Analysis : Compare yields with analogous 4-bromo/chloro derivatives to assess iodine’s leaving-group efficiency.
Reference: Similar iodo-pyridine applications in medicinal chemistry .
Q. What computational methods predict the electronic effects of substituents?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:
- Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends (e.g., trimethylsilyl’s electron-donating effect via σ–π conjugation).
Validation: Compare computational results with experimental Hammett σ values or kinetic isotopic effect (KIE) studies.
Data Contradiction & Validation
Q. How to resolve discrepancies in reported stability or reactivity data?
- Methodological Answer :
- Control Experiments : Replicate synthesis/purification steps under inert atmosphere (N₂/Ar) to rule out moisture/oxygen degradation (critical for silyl groups) .
- Advanced Chromatography : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew reactivity assessments.
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., Cambridge Structural Database for crystallographic comparisons ).
Safety & Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 1 ).
- Ventilation : Use fume hoods due to potential respiratory toxicity (STOT SE 3, Target Organs: Respiratory system ).
- Waste Disposal : Segregate halogenated waste and consult environmental guidelines (WGK 3: Severe environmental hazard ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
